molecular formula C23H21N5O4 B14974192 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(p-tolyl)acetamide

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B14974192
M. Wt: 431.4 g/mol
InChI Key: DMSNODGZOMYXGN-UHFFFAOYSA-N
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Description

2-{3-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROPTERIDIN-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a pteridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROPTERIDIN-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-methoxybenzylamine with a pteridine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROPTERIDIN-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{3-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROPTERIDIN-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{3-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROPTERIDIN-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A related compound with a simpler structure, used in organic synthesis.

    2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another compound with a methoxyphenyl group, used in materials science.

Uniqueness

2-{3-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROPTERIDIN-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE is unique due to its pteridine ring system, which imparts specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H21N5O4

Molecular Weight

431.4 g/mol

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopteridin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H21N5O4/c1-15-3-7-17(8-4-15)26-19(29)14-27-21-20(24-11-12-25-21)22(30)28(23(27)31)13-16-5-9-18(32-2)10-6-16/h3-12H,13-14H2,1-2H3,(H,26,29)

InChI Key

DMSNODGZOMYXGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)OC

Origin of Product

United States

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